

Sulfo-Cy7.5 maleimide vs IRDye 800CW for in vivo imaging

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Compound of Interest

Compound Name: *Sulfo-Cy7.5 maleimide*

Cat. No.: *B12406915*

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An Objective Comparison of **Sulfo-Cy7.5 Maleimide** and IRDye 800CW for In Vivo Imaging

For researchers and professionals in drug development, the selection of a near-infrared (NIR) fluorescent dye is a critical step in designing sensitive and reliable in vivo imaging studies. The NIR window (roughly 700-900 nm) offers significant advantages, including deeper tissue penetration and reduced background autofluorescence, leading to a higher signal-to-background ratio.[1][2] This guide provides a detailed, objective comparison between two prominent thiol-reactive NIR dyes: **Sulfo-Cy7.5 maleimide** and IRDye 800CW maleimide.

Sulfo-Cy7.5 is a sulfonated cyanine dye known for its high water solubility and bright fluorescence.[3][4][5] IRDye 800CW is a well-established dye recognized for its exceptional photostability and high signal-to-noise ratio in a variety of imaging applications.[6][7] The choice between them depends on the specific requirements of the experiment, including the nature of the biomolecule being labeled, the duration of the imaging study, and the primary organ of interest.

Physicochemical and Photophysical Properties

The fundamental performance of a fluorophore is dictated by its spectral properties, brightness (a function of its molar extinction coefficient and quantum yield), and solubility. The maleimide functional group on both dyes allows for specific, covalent conjugation to thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[3][8]

Property	Sulfo-Cy7.5 maleimide	IRDye 800CW maleimide	Key Considerations
Excitation Maximum (λ_{ex})	~788 nm[4][8][9]	~774 nm (in PBS)[6][10][11]	Both are well within the NIR-I window, compatible with common laser and filter sets.
Emission Maximum (λ_{em})	~797-808 nm[4][8][9]	~789 nm (in PBS)[6][10][11]	The spectral profiles are similar, allowing for use with similar imaging systems.
Molar Extinction Coeff. (ϵ)	~222,000 M ⁻¹ cm ⁻¹ [8]	~240,000 M ⁻¹ cm ⁻¹ (in PBS)[7][10][11]	Both dyes have very high light-absorbing efficiency, contributing to their brightness.
Fluorescence Quantum Yield (Φ_f)	0.10 - 0.21[8][9]	~0.05 - 0.12 (conjugated)[7][12]	Quantum yield can be highly dependent on the environment and conjugation partner. Published values vary, so direct comparison under identical conditions is recommended.
Molecular Weight	~1205.6 g/mol [4][8]	~1140 g/mol (typical)	Molecular weights are comparable and should not significantly impact the hydrodynamics of larger labeled biomolecules like antibodies.
Solubility	High in water, DMSO, DMF[8][13]	High in water, DMSO[10][14][15]	The high water solubility of both dyes,

due to sulfonation, is advantageous for labeling biomolecules in aqueous buffers without organic co-solvents.[5]

In Vivo Performance Comparison

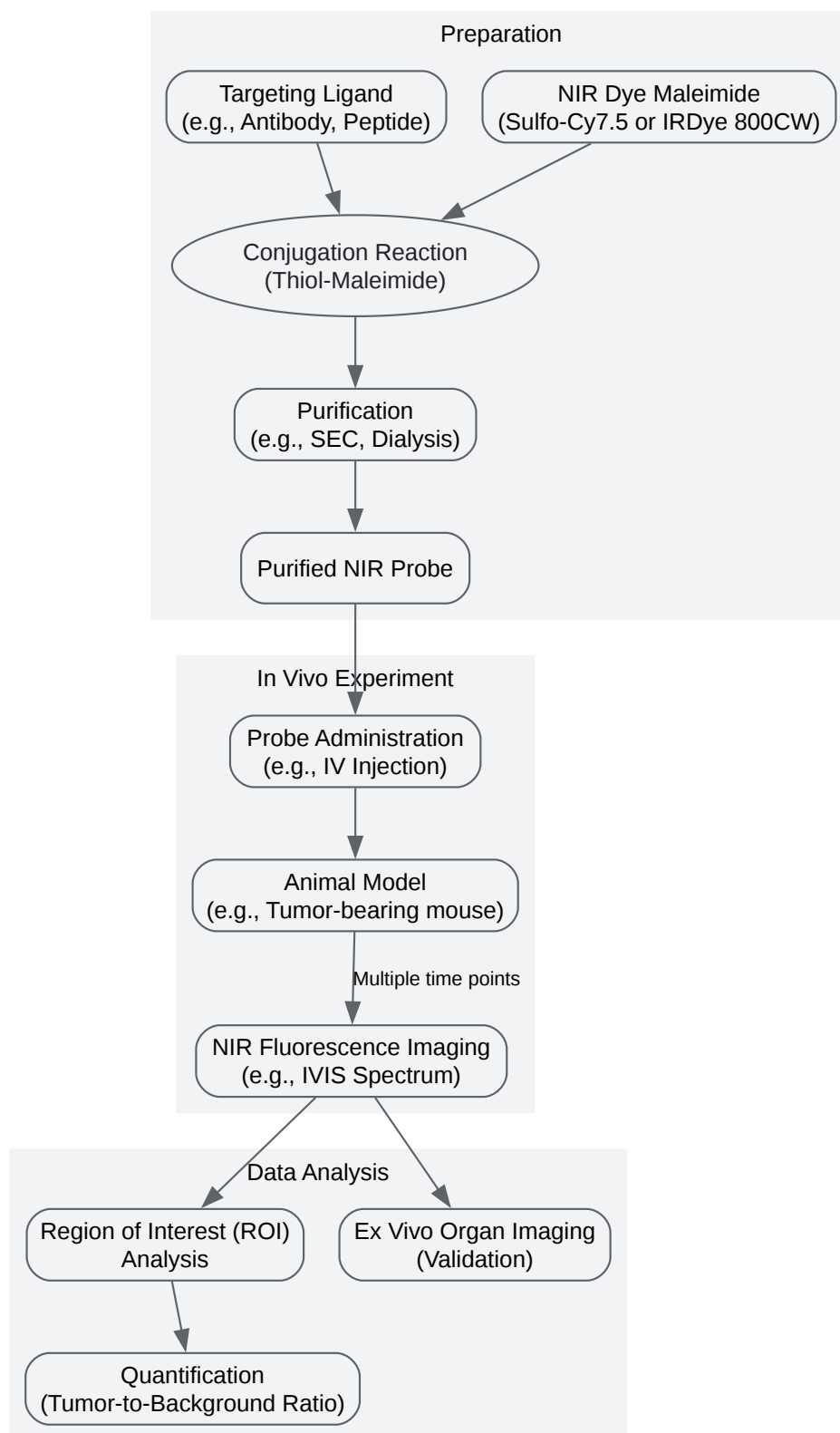
While photophysical properties are important, the performance in a complex biological system is the ultimate test. Factors like photostability, clearance route, and non-specific tissue accumulation are critical for achieving high-contrast images.

Performance Metric	Sulfo-Cy7.5	IRDye 800CW	Key Considerations
Photostability	Moderate to High[4]	High[6][7]	IRDye 800CW is generally cited as having superior photostability, making it a better choice for long-term or longitudinal studies that require repeated imaging.[6][7]
Primary Clearance Route	Conjugate-dependent; can show higher retention in organs like the liver and spleen compared to IRDye 800CW conjugates, potentially due to higher lipophilicity.[2][16]	Primarily renal when conjugated to some antibodies (e.g., Trastuzumab).[2]	The clearance route is heavily influenced by the biomolecule the dye is attached to. However, IRDye 800CW conjugates may offer an advantage when low liver background is critical.[2]
Signal-to-Background Ratio	High	High[6]	Both dyes can provide excellent signal-to-background ratios. However, some studies with nanobody conjugates have shown higher liver background with IRDye 800CW compared to newer zwitterionic dyes.[17]
In Vivo Stability	High	High	Both dyes form stable covalent bonds with thiols. The stability of

the labeled conjugate
is typically high.

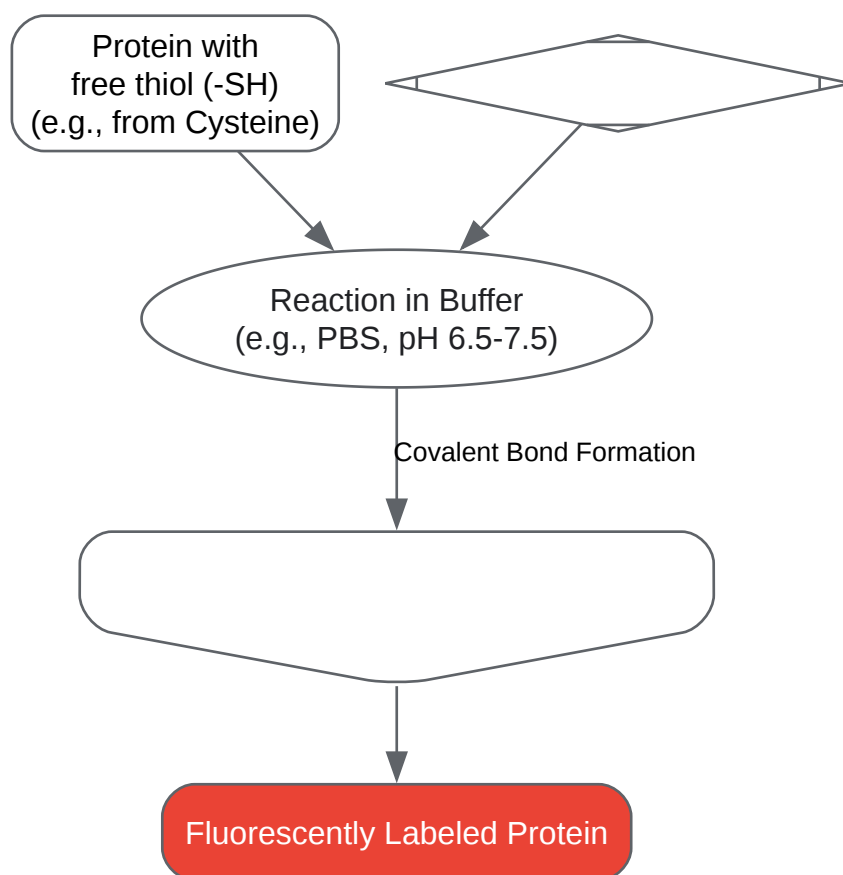
Visualizing Experimental and Logical Workflows

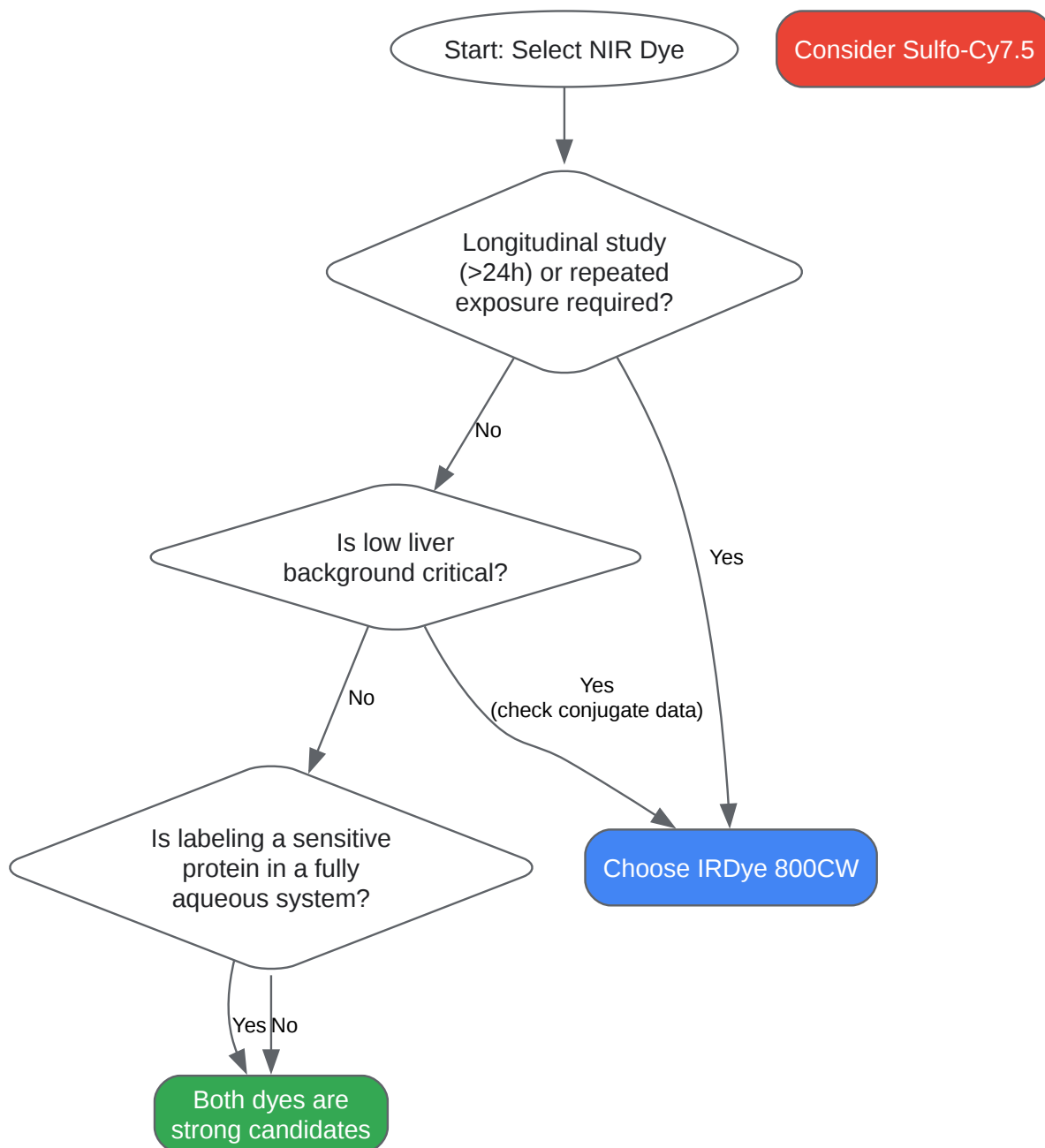
To better understand the application and selection process for these dyes, the following diagrams illustrate key workflows.



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General workflow for an in vivo NIR fluorescence imaging experiment.





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